molecular formula C24H29N3O4 B2876513 2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-(2-(piperidin-1-yl)ethoxy)phenol CAS No. 1006290-47-6

2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-(2-(piperidin-1-yl)ethoxy)phenol

Cat. No. B2876513
CAS RN: 1006290-47-6
M. Wt: 423.513
InChI Key: HJPKZJDMOMZIBB-UHFFFAOYSA-N
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Description

2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-(2-(piperidin-1-yl)ethoxy)phenol, also known as TAK-659, is a novel and potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key regulator of B-cell receptor signaling and plays a critical role in B-cell development and function. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Scientific Research Applications

Tautomerism and Structural Analysis

The study of NH-pyrazoles, including compounds with structural similarities to the specified molecule, reveals insights into tautomerism—a phenomenon where compounds with the same molecular formula but different connectivity of their atoms exist in equilibrium. The annular tautomerism observed in these compounds is crucial for understanding their chemical behavior and potential applications in designing more effective molecules for various purposes, including material science and biological activity modulation (Cornago et al., 2009).

Ligand Design and Metal Complexes

Research on mono- and binuclear molybdenum and tungsten complexes featuring asymmetric bridging ligands, including pyrazole derivatives, sheds light on the effects of ligand conjugation and conformation on metal-metal interactions. Such studies are pivotal for the development of novel catalysts and materials with specific electronic and optical properties, potentially useful in energy conversion, storage applications, and as probes in chemical sensing (Das et al., 1993).

Molecular Docking and Quantum Chemical Calculations

Molecular docking and quantum chemical calculations on pyrazole derivatives provide deep insights into the molecular structure, spectroscopic data, and the potential biological effects of these compounds. Such computational studies are fundamental for the rational design of molecules with targeted properties, including pharmaceuticals, agrochemicals, and new materials (Viji et al., 2020).

Photophysical Properties and Sensing Applications

The synthesis and investigation of novel pyrazoline derivatives as fluorescent chemosensors for metal ions exemplify the application of pyrazole-based compounds in analytical chemistry. These studies contribute to the development of sensitive and selective methods for detecting environmentally and biologically relevant metal ions, which is crucial for environmental monitoring and biomedical diagnostics (Khan, 2020).

Antioxidant, Anti-inflammatory, and Antimicrobial Agents

Pyrazole chalcones, including derivatives of the compound , have been explored for their potential as antioxidant, anti-inflammatory, and antimicrobial agents. Such research highlights the therapeutic potential of pyrazole derivatives in treating various diseases and conditions by modulating oxidative stress, inflammation, and microbial infections (Bandgar et al., 2009).

properties

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-5-(2-piperidin-1-ylethoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4/c1-29-22-9-6-17(14-23(22)30-2)20-16-25-26-24(20)19-8-7-18(15-21(19)28)31-13-12-27-10-4-3-5-11-27/h6-9,14-16,28H,3-5,10-13H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPKZJDMOMZIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(NN=C2)C3=C(C=C(C=C3)OCCN4CCCCC4)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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